molecular formula C5H3ClN2O3 B067295 4-Chloro-2-hydroxy-3-nitropyridine CAS No. 165547-79-5

4-Chloro-2-hydroxy-3-nitropyridine

Cat. No. B067295
M. Wt: 174.54 g/mol
InChI Key: UKIZCTHOMJXNIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Chloro-2-hydroxy-3-nitropyridine, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, involves novel protocols using Vilsmeier–Haack chlorination. The structural characteristics of these compounds are elucidated through X-ray analysis, IR, NMR, and electronic spectroscopy, highlighting their complex synthesis pathways and the importance of precise conditions for their production (Jukić et al., 2010).

Molecular Structure Analysis

The molecular structure and vibrational assignments of compounds with nitropyridine components have been extensively analyzed using density functional theory (DFT). For example, studies on 3-hydroxy-6-methyl-2-nitropyridine utilized DFT B3LYP methods, revealing insights into the molecule's stability, bond strength, and electron density distributions (Karnan et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloro-2-hydroxy-3-nitropyridine and its analogs demonstrate the compound's reactivity and versatility. For instance, reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine explored the production of various heterocyclic compounds, highlighting the influence of solvents and catalysts on yield and reaction pathways (Okafor, 1976).

Physical Properties Analysis

Vibrational spectroscopic studies, such as FT-IR and FT-Raman, alongside natural bond orbital (NBO) analysis and molecular electrostatic potential surface investigations, provide comprehensive insights into the physical properties of nitropyridine derivatives. These analyses contribute to a deeper understanding of the compound's molecular stability, vibrational characteristics, and electronic structure (Balachandran et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Chloro-2-hydroxy-3-nitropyridine derivatives are influenced by their molecular structure and the presence of functional groups. Studies involving nitration, base-catalyzed reactions, and the effects of different solvents shed light on the compound's reactivity and potential for creating complex molecular structures. Such investigations highlight the intricacies of chemical behavior and the importance of specific conditions for desired reactions (Smirnov et al., 1971).

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry :

    • 4-Chloro-2-hydroxy-3-nitropyridine is used in the preparation of 2-(4-Methoxybenzyloxy)-3-nitropyridine (PMBONPy), which is effective in methoxybenzylation of hydroxy groups. This compound is synthesized from 2-chloro-3-nitropyridine and shows reactivity with various hydroxy groups, resulting in high yields of PMB ethers under mild conditions (Nakano et al., 2001).
  • Vibrational and Molecular Structure Analysis :

    • Studies on compounds closely related to 4-Chloro-2-hydroxy-3-nitropyridine, such as 2-hydroxy-4-methyl-3-nitropyridine, have been conducted to analyze their conformational stability and vibrational properties. These studies involve theoretical simulations and spectroscopy, contributing to understanding molecular stability and reactivity (Balachandran et al., 2012).
  • Reactivity and Mechanistic Studies :

    • Research on the reactivity of 4-Chloro-2-hydroxy-3-nitropyridine with other compounds, such as benzyl N-hydroxy-N-phenylcarbamate, shows the potential for introducing amino groups into heterocycles. These findings are relevant to understanding mechanisms similar to the benzidine rearrangement (Sheradsky et al., 1980).
  • Pharmaceutical Research and Anticancer Applications :

    • The synthesis of 4-hydroxypyridine derivatives from 4-Chloro-2-hydroxy-3-nitropyridine has been explored for potential anticancer applications. These compounds were tested for their effects on cell proliferation and survival in mice with leukemia (Temple et al., 1983).
  • Spectroscopic and Structural Analyses :

    • Further studies include vibrational spectroscopic analyses of derivatives of 4-Chloro-2-hydroxy-3-nitropyridine, providing insights into molecular structure and electronic properties. These analyses are crucial for understanding the physical and chemical characteristics of these compounds (Sangeetha & Mathammal, 2016).
  • Chemical Synthesis and Reactions :

    • Research also includes the synthesis of other pyridine derivatives starting from 4-Chloro-2-hydroxy-3-nitropyridine, exploring various chemical reactions and mechanisms. This contributes to the broader understanding of pyridine chemistry and its applications (Jukić et al., 2010).
  • Photochemical Studies :

    • Studies on the photochemical reduction of nitropyridine derivatives related to 4-Chloro-2-hydroxy-3-nitropyridine have been conducted, providing insights into photochemical processes and potential applications (Hashimoto et al., 1971).

Safety And Hazards

4-Chloro-2-hydroxy-3-nitropyridine is toxic if swallowed and causes serious eye damage . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

The future directions of 4-Chloro-2-hydroxy-3-nitropyridine research could involve exploring its potential applications in various fields such as pharmaceuticals and agrochemicals . The development of safer and more efficient synthesis methods could also be a focus .

properties

IUPAC Name

4-chloro-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIZCTHOMJXNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333951
Record name 4-Chloro-2-hydroxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxy-3-nitropyridine

CAS RN

165547-79-5
Record name 4-Chloro-2-hydroxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitro-1,2-dihydropyridin-2-one
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Synthesis routes and methods I

Procedure details

A 150 mL flask is charged with 2,4-dihydroxy-3-nitropyridine (Compound XII) (10.0 g, 0.064 mole), and toluene (30 mL). The mixture is stirred at moderate speed and warmed to 47° C. Phosphorus oxychloride (POCl3) (4.4 g, 0.0289 moles) is added over 10 minutes, via a syringe pump, giving an exotherm to 49° C. N,N-diisopropylethylamine (DIPEA) (2.22 g, 0.017 moles) is added over 10 minutes, giving an exotherm to 51° C. Another portion of POCl3 (4.4 g, 0.0289 moles) is added over 10 minutes, followed by another portion of DIPEA (2.22 g, 0.017 moles) over 10 minutes. A third portion of POCl3 (4.4 g, 0.0289 moles) is added over 10 minutes, followed by a third portion of DIPEA (2.22 g, 0.017 moles) over 10 minutes, followed by a final portion of POCl3 (4.4 g, 0.0289 moles) over 10 minutes (total POCl3 added is 17.7 g), then by a final portion of DIPEA (2.22 g, 0.017 moles) over 10 min. (total DIPEA added is 8.9 g). The reaction is then stirred at 50° C. for 5 hr until IPC indicates complete consumption of Compound XII. The reaction is allowed to cool to 20° C. over 30 minutes and 50 mL of water is added over 1.5 hr allowing the temperature to rise to 47° C. This mixture is stirred for four hours while cooling to 25° C. The batch is filtered washing twice with 15 mL of water, then twice with 15 mL of toluene. The product is dried to give Compound II.
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4.4 g
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4.4 g
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Synthesis routes and methods II

Procedure details

A 150 mL flask is charged with 2,4-dihydroxy-3-nitropyridine (Compound XII) (10.0 g, 0.064 mole), and toluene (30 mL). The mixture is stirred at moderate speed and warmed to 47° C. Phosphorus oxychloride (POCl3) (4.4 g, 0.0289 moles) is added over 10 minutes, via a syringe pump, giving an exotherm to 49° C. N,N-diisopropylethylamine (DIPEA )(2.22 g, 0.017 moles) is added over 10 minutes, giving an exotherm to 51° C. Another portion of POCl3 (4.4 g, 0.0289 moles) is added over 10 minutes, followed by another portion of DIPEA (2.22 g, 0.017 moles) over 10 minutes. A third portion of POCl3 (4.4 g, 0.0289 moles) is added over 10 minutes, followed by a third portion of DIPEA (2.22 g, 0.017 moles) over 10 minutes, followed by a final portion of POCl3 (4.4g, 0.0289 moles) over 10 minutes (total POCl3 added is 17.7 g), then by a final portion of DIPEA (2.22 g, 0.017 moles) over 10 min.(total DIPEA added is 8.9 g). The reaction is then stirred at 50° C. for 5 hr until IPC indicates complete consumption of Compound XII. The reaction is allowed to cool to 20° C. over 30 minutes and 50 mL of water is added over 1.5 hr allowing the temperature to rise to 47° C. This mixture is stirred for four hours while cooling to 25° C. The batch is filtered washing twice with 15 mL of water, then twice with 15 mL of toluene. The product is dried to give Compound II.
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0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
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Reaction Step Five
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4.4 g
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Name
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2.22 g
Type
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Reaction Step Seven
Name
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4.4 g
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2.22 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-hydroxy-3-nitropyridine
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Reactant of Route 6
4-Chloro-2-hydroxy-3-nitropyridine

Citations

For This Compound
1
Citations
A Albert, A Hampton - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… (charcoal) gave 4-chloro-2-hydroxy3-nitropyridine as yellow plates (5.37- g., 50%), mp 216’. … prepared from 4-chloro-2-hydroxy-3nitropyridine according to Salemink and van der Want, …
Number of citations: 33 pubs.rsc.org

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